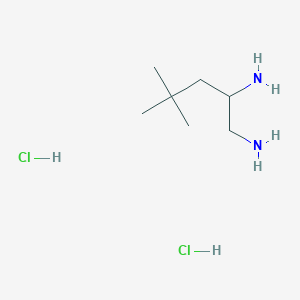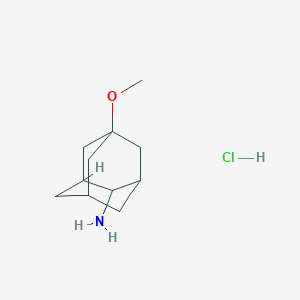![molecular formula C13H15ClFNO4S B1434175 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858256-24-2](/img/structure/B1434175.png)
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15ClFNO4S . It has a molecular weight of 335.78 g/mol . This compound is widely researched due to its various physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonyl group attached to a benzyl group, which is further substituted with chlorine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 335.78 g/mol and a molecular formula of C13H15ClFNO4S . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources .Scientific Research Applications
Synthesis in Carbohydrate Chemistry
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid has applications in carbohydrate chemistry. A study by Spjut, Qian, and Elofsson (2010) described the use of a similar sulfonyl group in protecting hydroxyl groups during synthesis, indicating potential utility in complex carbohydrate constructions (Spjut, Qian, & Elofsson, 2010).
Antibacterial Agent Development
Miyamoto et al. (1987) reported the synthesis of compounds involving sulfinyl or sulfonyl groups, similar to 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, for potential use as antibacterial agents (Miyamoto et al., 1987).
Anticancer Agent Synthesis
Research by Rehman et al. (2018) on synthesizing piperidine-4-carboxylic acid ethyl ester-appended compounds suggests that derivatives of 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid could be explored as potential anticancer agents (Rehman et al., 2018).
Aurora Kinase Inhibition in Cancer Treatment
The compound could be relevant in cancer treatment, as similar compounds have been studied for inhibiting Aurora kinases, which are essential for cell division (ロバート ヘンリー,ジェームズ, 2006).
Development of Metalloproteinase Inhibitors
Venkatesan et al. (2004) explored compounds with similar structures for their potential as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors, suggesting possible therapeutic applications in inflammatory and cancer-related conditions (Venkatesan et al., 2004).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQZXHLVKHVWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
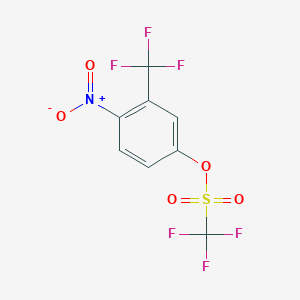

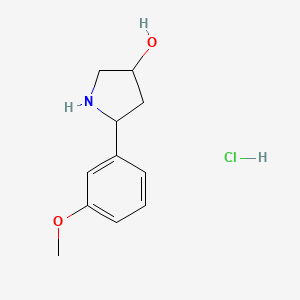


![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)
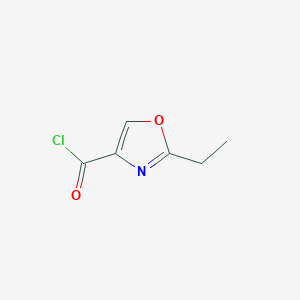
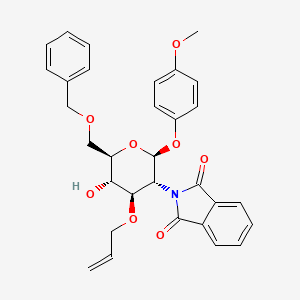
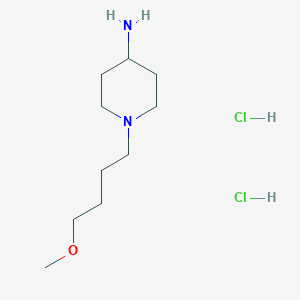
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)
